molecular formula C10H12O3 B12510123 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12510123
M. Wt: 180.20 g/mol
InChI Key: ZLEWCNNITYSTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with isopropyl alcohol in the presence of an acid catalyst . The reaction is carried out at room temperature and requires careful monitoring to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O3/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,1-3H3

InChI Key

ZLEWCNNITYSTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)OC(C)C

Origin of Product

United States

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